4-Hydroxy-2-phenylbutanoic acid chemical properties
4-Hydroxy-2-phenylbutanoic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Hydroxy-4-phenylbutanoic Acid For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Hydroxy-4-phenylbutanoic acid. This compound, a chiral molecule existing as (R) and (S) enantiomers, is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. While the user requested information on "4-Hydroxy-2-phenylbutanoic acid," the available scientific literature and commercial products predominantly refer to the isomer with the hydroxyl group at the C2 position and the phenyl group at the C4 position, which is chemically named 2-Hydroxy-4-phenylbutanoic acid. This document will focus on this scientifically prevalent and industrially significant compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Hydroxy-4-phenylbutanoic acid are summarized below. Data for both the (R) and (S) enantiomers are provided where available.
| Property | Value |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid[1] or (2S)-2-hydroxy-4-phenylbutanoic acid[2] |
| Synonyms | (R)-(-)-2-Hydroxy-4-phenylbutyric acid, (S)-(+)-2-Hydroxy-4-phenylbutyric acid[1][3] |
| CAS Number | 29678-81-7 ((R)-enantiomer)[1], 115016-95-0 ((S)-enantiomer)[2][3] |
| Chemical Formula | C₁₀H₁₂O₃[1][3] |
| Molecular Weight | 180.20 g/mol [1] |
| Melting Point | 114-117 °C ((R)-enantiomer), 110-112 °C ((S)-enantiomer)[3] |
| Boiling Point | 356.9 °C (Predicted)[3] |
| Density | 1.219 g/cm³ (Predicted)[3] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water[3]. |
| LogP (computed) | 1.3[1] |
Experimental Protocols
Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid via Biocatalytic Reduction
A highly efficient and stereoselective method for the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid [(R)-HPBA] involves the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA).[4][5] This biotransformation utilizes a recombinant E. coli biocatalyst co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.[4]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Recombinant E. coli cells expressing D-nLDHY52L/F299Y and FDH
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
Protocol:
-
The biotransformation is conducted in a reaction vessel containing 200 mM phosphate buffer (pH 6.5).
-
The recombinant E. coli biocatalyst is added to the buffer to a final concentration of 6 g dry cell weight/L.[6]
-
The substrate, OPBA, is added to a concentration of 73.4 mM.[4]
-
Sodium formate is added as the co-substrate for NADH regeneration.[6]
-
The reaction mixture is incubated at 37°C with agitation.[6]
-
The reaction progress is monitored by periodically sampling the mixture and analyzing the concentration of (R)-HPBA by HPLC.
-
Under optimal conditions, a conversion of over 97% can be achieved in 90 minutes, yielding 71.8 mM (R)-HPBA with an enantiomeric excess greater than 99%.[4]
Caption: Biocatalytic reduction of OPBA to (R)-HPBA with cofactor regeneration.
Chemical Synthesis from Benzaldehyde and Pyruvic Acid
A multi-step chemical synthesis method for preparing (R)-2-hydroxy-4-phenylbutanoate has also been patented.[7] This process involves four main stages:
-
Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction.
-
Esterification: The resulting product is esterified.
-
Asymmetric Reduction: A bio-enzyme (ketoreductase) is used for the asymmetric reduction of the keto group.[7]
-
Hydrogenation: The final step involves the hydrogenation of a double bond to yield the optically pure product.[7]
This method reports a total yield of 82% with high purity (>99%) and enantioselectivity (>99%).[7]
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of 2-Hydroxy-4-phenylbutanoic acid is crucial for its use in pharmaceutical synthesis. Chiral HPLC is the standard method for separating and quantifying the (R) and (S) enantiomers.
Protocol:
-
Column: A chiral column (e.g., MCI GEL CRS10W) is used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM aqueous copper sulfate (CuSO₄) and acetonitrile (85:15 v/v) is employed.[6]
-
Flow Rate: The flow rate is maintained at 0.5 mL/min.[6]
-
Temperature: The column is kept at 25°C.[6]
-
Detection: A UV detector set at 254 nm is used for detection.[6]
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.[6]
Biological Significance and Applications
Precursor for ACE Inhibitors
The primary application of optically pure 2-Hydroxy-4-phenylbutanoic acid is as a key chiral building block in the synthesis of several ACE inhibitors.[4][5] These drugs, such as enalapril and lisinopril, are widely used to treat hypertension and congestive heart failure.[4]
Potential Therapeutic Activities and Relation to 4-Phenylbutyrate (4-PBA)
While 2-Hydroxy-4-phenylbutanoic acid itself is mainly used as a synthetic intermediate, the closely related compound 4-phenylbutyric acid (4-PBA) is an FDA-approved drug with known therapeutic activities. 4-PBA acts as a chemical chaperone, a small molecule that can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[8][9]
ER stress is implicated in a wide range of diseases, including neurodegenerative disorders, diabetes, and certain cardiovascular conditions.[8][10] 4-PBA has been shown to mitigate ER stress by reducing the activation of key signaling pathways of the unfolded protein response (UPR), such as the PERK, ATF6, and IRE1 pathways.[10][11] This action helps to restore cellular homeostasis and prevent apoptosis (programmed cell death) triggered by prolonged ER stress.[8][11] Given the structural similarity, it is plausible that 2-Hydroxy-4-phenylbutanoic acid or its derivatives could be explored for similar chaperone activities.
Caption: Mechanism of chemical chaperones in reducing ER stress and apoptosis.
Safety and Handling
Based on available safety data sheets, 2-Hydroxy-4-phenylbutanoic acid is classified as a substance that requires careful handling.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][12]
-
Precautions:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.[13]
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]
This guide provides a detailed technical overview for professionals in the fields of chemical research and drug development. The information compiled herein is based on current scientific literature and safety data.
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. chemicalbook.com [chemicalbook.com]
